![molecular formula C5H10O2 B6250178 [(2S)-3,3-dimethyloxiran-2-yl]methanol CAS No. 116347-29-6](/img/new.no-structure.jpg)
[(2S)-3,3-dimethyloxiran-2-yl]methanol
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Overview
Description
[(2S)-3,3-dimethyloxiran-2-yl]methanol is an organic compound with the molecular formula C5H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxirane ring, also known as an epoxide, which is a three-membered cyclic ether. The oxirane ring is substituted with two methyl groups at the 3-position and a hydroxymethyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3,3-dimethyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to produce enantiomerically pure epoxides. The reaction involves the use of tert-butyl hydroperoxide and titanium isopropoxide in the presence of a chiral ligand. The starting material for this synthesis is often a suitable allylic alcohol, which undergoes epoxidation to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the epoxidation reaction and ensure the efficient conversion of starting materials to the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are diols.
Substitution: The major products are various substituted alcohols and ethers.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of [(2S)-3,3-dimethyloxiran-2-yl]methanol typically involves the use of asymmetric epoxidation techniques. One notable method is the Sharpless asymmetric epoxidation, which allows for the selective formation of the desired enantiomer from prochiral substrates. The compound can also be synthesized via a series of reactions involving methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate as an intermediate .
Chemical Properties:
- Molecular Formula: C5H10O2
- Molecular Weight: 102.14 g/mol
- Boiling Point: Approximately 150 °C
- Solubility: Soluble in organic solvents like ethanol and diethyl ether.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its oxirane ring structure allows for various ring-opening reactions that can yield valuable intermediates for pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Chiral Alcohols: The compound can be used to produce chiral alcohols through nucleophilic ring-opening reactions, which are critical in the synthesis of biologically active compounds.
- Intermediate in Drug Development: It has been utilized as an intermediate in the synthesis of compounds with potential therapeutic effects, such as anti-cancer agents .
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise due to its biological activity. Research indicates its potential use in developing new pharmaceuticals.
Case Studies:
- Antitumor Activity: Preliminary studies have suggested that derivatives of this compound exhibit antitumor properties when tested in vitro against various cancer cell lines. These findings highlight its potential role in cancer therapy .
- Cytoprotective Properties: The compound has been investigated for its cytoprotective effects when used alongside chemotherapeutic agents like doxorubicin, potentially reducing side effects associated with cancer treatment .
Analytical Applications
This compound is also valuable in analytical chemistry for the development of chiral separation methods. Its unique structure allows for the differentiation between enantiomers using techniques such as high-performance liquid chromatography (HPLC).
Table: Summary of Applications
Application Area | Specific Use | Remarks |
---|---|---|
Organic Synthesis | Building block for chiral alcohols | Key intermediate in pharmaceutical synthesis |
Medicinal Chemistry | Antitumor agent development | Exhibits biological activity |
Cytoprotective Studies | Reduces side effects of chemotherapy | Potential adjunct therapy |
Analytical Chemistry | Chiral separation techniques | Useful in HPLC methods |
Mechanism of Action
The mechanism of action of [(2S)-3,3-dimethyloxiran-2-yl]methanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
[(2S)-3,3-dimethyloxiran-2-yl]methanol can be compared with other similar compounds, such as:
(S)-Oxiran-2-ylmethanol: This compound lacks the two methyl groups at the 3-position, making it less sterically hindered and potentially more reactive in certain reactions.
®-3,3-dimethyloxiran-2-yl]methanol: The enantiomer of the compound , which has different chiral properties and may exhibit different reactivity and biological activity.
(2S)-3,3-dimethyloxirane: This compound lacks the hydroxymethyl group, making it less polar and potentially less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of an epoxide ring with a hydroxymethyl group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
116347-29-6 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
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